(Cyclopropylmethyl)ethylamine
Overview
Description
(Cyclopropylmethyl)ethylamine is a research chemical with the CAS number 26389-65-1 . It has a molecular weight of 99.17 and a molecular formula of C6H13N . The IUPAC name for this compound is N-(cyclopropylmethyl)ethanamine .
Molecular Structure Analysis
The molecular structure of (Cyclopropylmethyl)ethylamine can be represented by the SMILES stringCCNCC1CC1
. This indicates that the molecule consists of a cyclopropyl group attached to an ethylamine group. Physical And Chemical Properties Analysis
(Cyclopropylmethyl)ethylamine is a liquid at room temperature . It has a density of 0.853 g/cm3 . The compound is classified as having Acute Toxicity (Oral - Category 4) and Eye Damage (Category 1) according to the GHS classification .Scientific Research Applications
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Chemical Synthesis
- Application : “(Cyclopropylmethyl)ethylamine” is used as a building block in chemical synthesis .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. The product is usually available for purchase and can be used directly in reactions .
- Results : The outcomes would depend on the specific reaction being performed. In general, the use of this compound could facilitate the synthesis of a variety of organic compounds .
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Chromatography
- Application : Ethylamine, a related compound, has been used as a derivatization reagent in high-performance thin-layer chromatography (HPTLC) for differentiating reducing from non-reducing saccharides .
- Method : Ethylamine specifically reacts with reducing saccharides on normal-phase silica gel plates, resulting in strongly fluorescent zones after heating the plate at 150 °C for 15 min .
- Results : Non-reducing saccharides generally did not reveal fluorescent signals when tested with 26 different saccharides . The high sensitivity of the ethylamine derivatization was shown with mean limits of detection and quantification of 10 and 30 ng per zone, respectively .
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Gas Chromatography
- Application : Volatile amines including ethylamine, a related compound, were extracted using a needle-type extraction device followed by determination using a gas chromatography–barrier discharge ionization detector .
- Method : The specific methods of application or experimental procedures would depend on the particular analysis being performed .
- Results : The outcomes would depend on the specific analysis being performed .
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Cyclopropane Synthesis
- Application : “(Cyclopropylmethyl)ethylamine” could potentially be used in the synthesis of cyclopropane derivatives .
- Method : The specific methods would depend on the particular synthesis being performed. For example, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents has been reported .
- Results : The outcomes would depend on the specific reaction being performed. In general, the use of this compound could facilitate the synthesis of a variety of cyclopropane derivatives .
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Cross-Coupling Reactions
- Application : “(Cyclopropylmethyl)ethylamine” could potentially be used in palladium-catalyzed cross-coupling reactions .
- Method : The specific methods would depend on the particular reaction being performed. For example, a palladium-catalyzed cross-coupling of tricyclopropylbismuth with aryl and heterocyclic halides and triflates has been reported .
- Results : The outcomes would depend on the specific reaction being performed. In general, the use of this compound could facilitate the synthesis of a variety of organic compounds .
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Annulation Process
- Application : “(Cyclopropylmethyl)ethylamine” could potentially be used in an annulation process for the construction of 1,1-disubstituted cyclopropanes via a radical/polar crossover process .
- Method : The process proceeds by the addition of a photocatalytically generated radical to a homoallylic tosylate followed by a reduction of the intermediate radical adduct to an anion that undergoes an intramolecular substitution .
- Results : The outcomes would depend on the specific reaction being performed. In general, the use of this compound could facilitate the synthesis of a variety of cyclopropane derivatives .
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Pharmaceutical Synthesis
- Application : “(Cyclopropylmethyl)ethylamine” could potentially be used in the synthesis of pharmaceutical compounds .
- Method : The specific methods would depend on the particular synthesis being performed. For example, it could be used as a building block in the synthesis of various pharmaceutical compounds .
- Results : The outcomes would depend on the specific reaction being performed. In general, the use of this compound could facilitate the synthesis of a variety of pharmaceutical compounds .
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Material Science
- Application : “(Cyclopropylmethyl)ethylamine” could potentially be used in the field of material science for the synthesis of new materials .
- Method : The specific methods would depend on the particular synthesis being performed .
- Results : The outcomes would depend on the specific reaction being performed .
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Biochemistry
Safety And Hazards
properties
IUPAC Name |
N-(cyclopropylmethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-7-5-6-3-4-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFLNWZBNRVHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90605689 | |
Record name | N-(Cyclopropylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)ethanamine | |
CAS RN |
26389-65-1 | |
Record name | N-(Cyclopropylmethyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyclopropylmethyl)(ethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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